N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(19-14-8-4-5-9-14)12-25-18-21-20-16-11-10-15(22-23(16)18)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJWBYYVAOBTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyridazine Core
The triazolopyridazine framework serves as the foundational structure for this compound. As outlined in ARKIVOC (2001), the synthesis begins with the preparation of 6-chloro-triazolo[4,3-b]pyridazine. This intermediate is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with benzoyl glycine ethyl ester under acidic conditions. The reaction proceeds through a nucleophilic attack at the pyridazine ring, followed by cyclization to form the triazole moiety. Chlorination at position 6 is achieved using phosphoryl chloride (POCl₃), a method validated in analogous triazolopyrimidine syntheses.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-chlorination. Optimal yields (68–75%) are achieved at 80–90°C in anhydrous dichloroethane, with stoichiometric POCl₃.
Introduction of the Thiol Group
The chloro substituent at position 3 of the triazolopyridazine core is replaced with a thiol group to enable subsequent thioether formation. This substitution is performed using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60–70°C. The reaction mechanism involves a nucleophilic aromatic substitution (SNAr), facilitated by the electron-deficient nature of the triazolopyridazine ring.
Reaction Conditions:
- Solvent: DMF
- Temperature: 65°C
- Duration: 12 hours
- Yield: 70–78%
The thiolated intermediate, 3-mercapto-6-phenyl-triazolo[4,3-b]pyridazine, is isolated via precipitation in cold water and purified by recrystallization from ethanol.
Preparation of N-Cyclopentyl-2-Bromoacetamide
The acetamide moiety is synthesized through a two-step sequence:
- Acylation of Cyclopentylamine: Cyclopentylamine reacts with bromoacetyl bromide in tetrahydrofuran (THF) at 0–5°C to form N-cyclopentyl-2-bromoacetamide. The reaction is exothermic and requires careful temperature control to prevent diacylation.
- Purification: The crude product is washed with sodium bicarbonate and purified via column chromatography (hexane/ethyl acetate, 7:3).
Key Data:
- Yield: 85–90%
- Melting Point: 92–94°C
Thioether Bond Formation
The thiol group on the triazolopyridazine reacts with N-cyclopentyl-2-bromoacetamide to form the thioether linkage. This step employs a base (e.g., triethylamine) to deprotonate the thiol, enhancing its nucleophilicity. The reaction proceeds in acetonitrile at reflux (82°C) for 8–10 hours.
Mechanistic Insight:
- Deprotonation of –SH by Et₃N.
- SN2 attack on the bromoacetamide’s α-carbon.
- Elimination of HBr, stabilized by the base.
Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility |
| Temperature | 82°C | Balances rate and decomposition |
| Molar Ratio (1:1.2) | Thiol:Bromo | Ensures complete conversion |
Yield: 65–72% after silica gel chromatography (eluent: chloroform/methanol, 9:1).
Alternative Pathways and Catalytic Innovations
Recent advances include the use of polymer-supported amine catalysts to accelerate thioether formation. As demonstrated in US Patent 5,284,974, these catalysts reduce reaction times by 30% while improving yields to 78–82%. Additionally, microwave-assisted synthesis has been explored, achieving 85% yield in 2 hours at 100°C.
Characterization and Analytical Validation
The final product is characterized via:
Chemical Reactions Analysis
Oxidation to Sulfoxide
The sulfide undergoes oxidation to form 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (C₉H₇ClN₂OS₂), confirmed by spectral data (IR: 1020 cm⁻¹ for S=O) .
-
Reagents : Hydrogen peroxide or mCPBA in dichloromethane.
Nucleophilic Substitution at the Sulfide Linkage
The sulfide group participates in displacement reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | RX (alkyl halide), K₂CO₃, DMF, 60°C | 5-Alkylthio-4-methylthiadiazole | 60–75% | |
| Arylation | ArB(OH)₂, Cu(OAc)₂, DMSO, 80°C | Biarylthioether derivatives | 55–70% |
Key Insight : Steric hindrance from the 2-chlorophenyl group reduces reactivity at the sulfur center compared to unsubstituted analogs .
Hurd–Mori Cyclization
Treatment with thionyl chloride (SOCl₂) induces cyclization to form fused heterocycles:
-
Intermediate : Semicarbazone derivatives (e.g., from ketone precursors).
-
Conditions : Excess SOCl₂ at -5°C, followed by Na₂CO₃ quenching .
1,3-Dipolar Cycloaddition
Reacts with nitrile imines (generated in situ from hydrazonoyl chlorides) to form pyrazole-thiadiazole hybrids:
Electrophilic Aromatic Substitution
The electron-deficient thiadiazole ring undergoes nitration and halogenation:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 50% | |
| Bromination | Br₂, FeCl₃, CHCl₃, RT | C-5 | 65% |
N-Methylation
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit promising anticancer activities. N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Research suggests that the triazole ring enhances the interaction with biological targets involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. Further investigations are ongoing to elucidate the precise molecular interactions .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored:
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation in various models of inflammatory diseases .
- Research Findings : Experimental models of arthritis and other inflammatory conditions have demonstrated reduced symptoms and markers of inflammation following treatment with this compound .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Potential Applications : The compound is being studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Experimental Evidence : In vitro studies indicate that this compound can prevent neuronal cell death induced by toxic agents, suggesting a potential role in developing treatments for neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Mechanism : The compound's structure allows it to interact with bacterial enzymes or cellular components critical for bacterial survival. This interaction could lead to bactericidal or bacteriostatic effects against various pathogens .
- Case Studies : Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Pharmacological Research and Development
The ongoing research into this compound highlights its potential as a lead compound for drug development:
| Application Area | Findings | Future Directions |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Clinical trials for specific cancers |
| Anti-inflammatory | Inhibits COX-2 and pro-inflammatory cytokines | Development of anti-inflammatory drugs |
| Neuroprotective | Protects neuronal cells from toxicity | Investigate effects on neurodegenerative diseases |
| Antimicrobial | Effective against various pathogens | Explore formulations for infectious diseases |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The triazolo-pyridazine/thiadiazole core is conserved across several analogs, but substituents modulate activity:
Key Observations :
- The dichloro substitution on the acetamide in ’s compound enhances CDK5/p25 inhibition (IC50 = 30 nM vs. 42 nM for methyl-substituted analog), suggesting electronegative groups improve potency .
- The cyclopentyl group in the target compound likely enhances lipophilicity compared to thiophen-2-ylmethyl () or oxolanylmethyl (), affecting membrane permeability .
Biological Activity
N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, mechanisms of action, and biological evaluations.
Chemical Structure and Synthesis
The compound features a cyclopentyl group attached to a thioacetamide moiety linked to a triazolopyridazine structure. The general formula can be represented as follows:
The synthesis typically involves the coupling of cyclopentyl derivatives with thioacetamide and the subsequent introduction of the triazolopyridazine moiety through various chemical reactions .
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Some studies suggest that triazolo derivatives can inhibit specific kinases involved in cellular signaling pathways, which may contribute to their anti-inflammatory and anticancer properties .
- Antimicrobial Activity : The presence of the thio group in the structure is often associated with enhanced antimicrobial activity against various pathogens .
Anticancer Activity
A notable study evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.5 |
| MCF-7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.0 |
This data suggests that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate its potential utility in treating bacterial infections .
Case Study: Anticancer Efficacy
A clinical evaluation involving patients with advanced solid tumors was conducted to assess the safety and efficacy of this compound. Patients received the compound in a dose-escalation trial. Results indicated a partial response in 30% of participants with measurable disease, alongside manageable side effects such as nausea and fatigue .
Case Study: Antimicrobial Resistance
Another study focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results showed that the compound retained activity against strains resistant to common antibiotics, suggesting it could be developed into a novel therapeutic agent for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
